molecular formula C12H13FO2 B2892256 (2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 1343874-32-7

(2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2892256
CAS No.: 1343874-32-7
M. Wt: 208.232
InChI Key: QDUMAVRTLFJNAP-UHFFFAOYSA-N
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Description

(2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone is an organic compound that features a fluorinated phenyl group and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone typically involves the reaction of 2-fluorobenzoyl chloride with tetrahydro-2H-pyran-4-ylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone exerts its effects depends on its interaction with molecular targets. For instance, it may act as an inhibitor of specific enzymes or receptors, modulating biological pathways such as signal transduction or metabolic processes. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-5-chloro-2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone
  • (5-Chloro-2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone
  • (4-Bromo-2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone

Uniqueness

(2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone is unique due to its specific substitution pattern on the phenyl ring and the presence of the tetrahydropyran moiety. This combination of structural features can impart distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2-fluorophenyl)-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c13-11-4-2-1-3-10(11)12(14)9-5-7-15-8-6-9/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUMAVRTLFJNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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